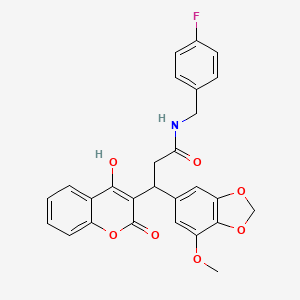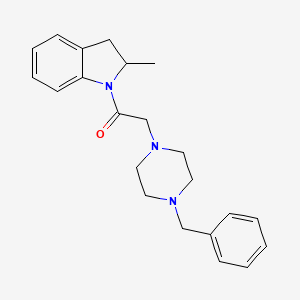![molecular formula C24H21FN4O2 B11037019 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037019.png)
4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
Name: 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
Structure: It’s a fused pyrazoloquinolinone, containing both a pyrazole ring and a quinoline ring system.
Functional Groups:
Purpose: This compound has garnered attention due to its potential biological activities.
Preparation Methods
Synthetic Routes::
Catalytic Protodeboronation:
Other Routes:
- Information regarding large-scale industrial production methods is scarce. Research in this area is ongoing.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Assessing its use in materials science or as a catalyst.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Unfortunately, I don’t have specific examples at hand, but literature searches may reveal related structures.
Properties
Molecular Formula |
C24H21FN4O2 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H21FN4O2/c1-13-21-23(26)22-19(27-24(21)29(28-13)17-7-4-6-16(25)12-17)10-15(11-20(22)30)14-5-3-8-18(9-14)31-2/h3-9,12,15H,10-11H2,1-2H3,(H2,26,27) |
InChI Key |
HMCSPDKNKPCBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C12)N)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11036940.png)
![Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11036951.png)
![2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline](/img/structure/B11036955.png)
![N-(2,3-dichlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11036963.png)

![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036969.png)
![7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036988.png)
![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036994.png)
![4,6-Dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11037000.png)

![2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037005.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037007.png)
acetate](/img/structure/B11037009.png)
![ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11037012.png)
